molecular formula C5H2Br2ClNO B1321880 3,5-Dibromo-6-chloropyridin-2-OL CAS No. 6515-39-5

3,5-Dibromo-6-chloropyridin-2-OL

Cat. No.: B1321880
CAS No.: 6515-39-5
M. Wt: 287.33 g/mol
InChI Key: BXKVVPGQIXAVTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-6-chloropyridin-2-OL typically involves the bromination and chlorination of pyridin-2-OL. The process begins with the selective bromination of pyridin-2-OL at the 3 and 5 positions, followed by chlorination at the 6 position . The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Mechanism of Action

The mechanism by which 3,5-Dibromo-6-chloropyridin-2-OL exerts its effects involves interactions with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity . These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-6-chloropyridin-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dibromo-6-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClNO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKVVPGQIXAVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50607669
Record name 3,5-Dibromo-6-chloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6515-39-5
Record name 3,5-Dibromo-6-chloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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